Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate
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Overview
Description
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring with a hydroxypropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(2-hydroxypropan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3Ntert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenyl carbamates.
Oxidation: Formation of ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: May be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate: Another brominated carbamate with different ring structure.
Properties
IUPAC Name |
tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSAGDMAZKFPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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